molecular formula C23H23F3N4O2S B2874874 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863586-59-8

2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No. B2874874
CAS RN: 863586-59-8
M. Wt: 476.52
InChI Key: XSDFTQYUDZLAQS-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H23F3N4O2S and its molecular weight is 476.52. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Herbicidal Application

Research on fluoro intermediates for herbicidal sulfonylureas has led to the development of new pyrimidine and triazine intermediates, including compounds with difluoromethyl-benzenesulfonamide moieties, demonstrating selectivity in wheat and cotton through post-emergence herbicidal activity. These compounds are synthesized through various chemical processes, highlighting the potential agricultural applications of fluoro intermediates in the development of selective herbicides (Hamprecht et al., 1999).

Medicinal Chemistry and Drug Development

In medicinal chemistry, compounds similar to 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide are utilized in the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol. These processes involve key intermediates prepared through rhodium-catalyzed hydroformylation, demonstrating the significance of these compounds in the synthesis of pharmaceuticals (Botteghi et al., 2001).

Corrosion Inhibition

Piperidine derivatives, closely related to the compound , have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations provide insights into their adsorption behaviors and inhibition efficiencies, offering potential applications in corrosion protection technologies (Kaya et al., 2016).

Inhibition of Biological Enzymes

Benzenesulfonamides incorporating triazine structural motifs, including piperidine substituents, have shown inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the potential therapeutic applications of these compounds in treating such conditions (Lolak et al., 2020).

Antimicrobial Activity

Studies on novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have demonstrated significant antimicrobial activity against several strains of microbes. These findings suggest the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against microbial resistance (Desai et al., 2016).

properties

IUPAC Name

2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2S/c24-18-3-6-20(7-4-18)29-10-12-30(13-11-29)22(17-2-1-9-27-15-17)16-28-33(31,32)23-14-19(25)5-8-21(23)26/h1-9,14-15,22,28H,10-13,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDFTQYUDZLAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

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